In the landscape of medicinal chemistry, 4-[(4-Methylbenzyl)oxy]benzoyl chloride (CAS 62290-55-5) is not merely a reagent; it is a strategic pharmacophore installer . It functions as a lipophilic acylating agent, designed to introduce the 4-[(4-methylbenzyl)oxy]benzoyl moiety into a target scaffold.
This specific moiety is highly valued in drug discovery for two physicochemical reasons:
Lipophilic Anchoring: The 4-methylbenzyl tail provides significant hydrophobic bulk, often required to occupy deep hydrophobic pockets in receptors (e.g., PPAR
Rigid Linker: The benzoate core provides a rigid spacer that orients the lipophilic tail at a precise distance from the core pharmacophore.[1]
This compound is extensively utilized in Hit-to-Lead optimization campaigns, particularly in oncology (cytotoxic piperazine derivatives) and metabolic disorders (glitazar-like PPAR agonists).[1]
Structural Insight:
The molecule consists of a reactive acyl chloride head group and a 4-methylbenzyl ether tail.[1] The ether linkage is stable under basic and mild acidic conditions, making it a robust protecting group/pharmacophore during multi-step synthesis.[1]
Context:
A study by Yarim et al.[1] (Bilkent University) utilized benzoyl chlorides, including analogs of CAS 62290-55-5, to synthesize 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives .[1] These compounds showed significant cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines.[1][4]
Dissolve scaffold in DCM with Triethylamine (Et₃N) as an acid scavenger.[1]
Add 4-[(4-methylbenzyl)oxy]benzoyl chloride (1.1 eq) at 0°C.[1]
Stir at RT for 3 hours.
Outcome: Formation of the amide bond.[1] The lipophilic 4-methylbenzyl tail facilitates membrane permeability, enhancing the drug's intracellular accumulation.
Coupling Reaction Scheme
Figure 2: General coupling workflow for installing the pharmacophore onto a piperazine scaffold.
Part 5: Handling & Safety (Senior Scientist Notes)
Moisture Sensitivity
This compound is lachrymatory and hydrolyzes instantly upon contact with moisture, releasing HCl gas.[1]
Protocol: Always handle in a fume hood. Glassware must be oven-dried (>120°C for 2 hours).
QC Check: Before use, take a small aliquot and add it to dry methanol. Run TLC. If you see the Methyl Ester (high Rf) and no Acid (low Rf/streaking), the reagent is good. If you see Acid, re-treat with Oxalyl Chloride.[1]
Storage
Short Term: Solution in DCM at 4°C (sealed under Argon).
Long Term: Not recommended.[1] Store the Acid Precursor instead and activate it immediately before use.
Quenching
Do not pour excess acid chloride into the sink.[1] Quench by slowly adding to a stirred mixture of ice and sodium bicarbonate solution to neutralize the generated HCl.
References
Yarim, M., et al. (2012).[1] Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085.[1]
Al Banna, M. H., et al. (2022).[1][5] Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. IUCrData, 7(10), x220935.[1]
An In-depth Technical Guide to 4-[(4-Methylbenzyl)oxy]benzoyl Chloride and its Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Chemical Intermediate 4-[(4-Methylbenzyl)oxy]benzoyl chloride stands as a significant, albeit specialized, chemical inte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
4-[(4-Methylbenzyl)oxy]benzoyl chloride stands as a significant, albeit specialized, chemical intermediate within the landscape of organic synthesis and medicinal chemistry. Its bifunctional nature, incorporating a reactive acyl chloride group and a protected phenolic ether, renders it a valuable building block for the construction of more complex molecular architectures. The 4-methylbenzyl ether moiety serves as a stable protecting group for the phenolic hydroxyl, which can be selectively cleaved under specific conditions, allowing for sequential chemical transformations. This guide provides a comprehensive overview of this compound, its synonyms, properties, and a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.
While not as commonly indexed as some commodity chemicals, its structural components are present in various biologically active molecules, making it a compound of interest for the development of novel therapeutics. The following sections will delve into the technical details necessary for its synthesis and handling, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.
Chemical Identity and Properties
While a specific CAS number for 4-[(4-Methylbenzyl)oxy]benzoyl chloride is not readily found in major chemical databases, its identity is confirmed through supplier listings and its logical synthesis from well-characterized precursors.
Synonyms and Nomenclature:
Due to its specific and somewhat complex structure, 4-[(4-Methylbenzyl)oxy]benzoyl chloride does not have a wide array of common synonyms. The most accurate and descriptive names are derived from standard IUPAC nomenclature:
4-((4-Methylbenzyl)oxy)benzoyl chloride
Benzoyl chloride, 4-((4-methylphenyl)methoxy)-
Physicochemical Properties:
The properties of the final product can be inferred from its structure and the properties of its constituent parts.
Property
Value
Source
Molecular Formula
C₁₅H₁₃ClO₂
Molecular Weight
260.72 g/mol
Appearance
Expected to be a solid at room temperature
Inferred from similar benzoyl chloride derivatives
Reactivity
Highly reactive, particularly with nucleophiles. Moisture sensitive.
General knowledge of acyl chlorides
A Robust Two-Step Synthesis Protocol
The synthesis of 4-[(4-Methylbenzyl)oxy]benzoyl chloride is most logically and efficiently achieved through a two-step process. This involves the initial formation of a stable ether intermediate, 4-(4-methylbenzyloxy)benzoic acid, followed by the conversion of the carboxylic acid to the desired acyl chloride.
Step 1: Williamson Ether Synthesis of 4-(4-Methylbenzyloxy)benzoic Acid
The foundational step in this synthesis is the formation of the ether linkage via the Williamson ether synthesis. This classic S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] Here, the sodium salt of 4-hydroxybenzoic acid acts as the nucleophile, and 4-methylbenzyl chloride is the electrophile.
Causality of Experimental Choices:
Choice of Base: Sodium hydroxide (NaOH) is a strong base that is readily available and effective for deprotonating the phenolic hydroxyl group of 4-hydroxybenzoic acid to form the more nucleophilic sodium phenoxide.[2][3][4][5]
Solvent System: While a variety of polar aprotic solvents can be used, a mixture of ethanol and water is often employed. Ethanol helps to solubilize the organic reactants, while water is necessary to dissolve the sodium hydroxide.
Reaction Temperature: Heating the reaction mixture accelerates the rate of the S_N2 reaction, leading to a higher yield in a shorter timeframe.[6]
Experimental Protocol:
Preparation of the Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-hydroxybenzoic acid in a minimal amount of ethanol.
To this solution, add a solution of 1.1 equivalents of sodium hydroxide in water dropwise with stirring. The formation of the sodium salt of 4-hydroxybenzoic acid should be evident.
Addition of the Alkyl Halide: To the stirred solution of the sodium phenoxide, add 1.05 equivalents of 4-methylbenzyl chloride.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Isolation:
After the reaction is complete, cool the mixture to room temperature.
Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, which will precipitate the 4-(4-methylbenzyloxy)benzoic acid.
Collect the solid precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 4-(4-methylbenzyloxy)benzoic acid.
Intermediate Compound Properties:
Property
Value
Source
CAS Number
1486-51-7 (for the analogous 4-Benzyloxybenzoic acid)
Molecular Formula
C₁₅H₁₄O₃
Molecular Weight
242.27 g/mol
Appearance
Expected to be a white to off-white solid
Inferred from 4-Benzyloxybenzoic acid
Melting Point
189-192 °C (for 4-Benzyloxybenzoic acid)
Step 2: Conversion to 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
The second step involves the conversion of the carboxylic acid functional group of the intermediate into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7][8][9][10][11]
Causality of Experimental Choices:
Chlorinating Agent: Thionyl chloride is preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying the purification of the final product.[12][13][14][15]
Solvent: Anhydrous toluene is a suitable inert solvent for this reaction. It does not react with thionyl chloride and has a boiling point that allows for effective reflux conditions.
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
Experimental Protocol:
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases), suspend 1 equivalent of 4-(4-methylbenzyloxy)benzoic acid in anhydrous toluene.
Addition of Thionyl Chloride: To the stirred suspension, add 1.5-2.0 equivalents of thionyl chloride dropwise at room temperature. A catalytic amount of DMF can also be added at this stage.
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is complete when the evolution of gases ceases and the solid benzoic acid derivative has completely dissolved.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
The resulting crude 4-[(4-Methylbenzyl)oxy]benzoyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation or recrystallization from a non-protic solvent can be performed, though care must be taken to avoid exposure to moisture.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.
Caption: Workflow of the two-step synthesis of 4-[(4-Methylbenzyl)oxy]benzoyl chloride.
Caption: Chemical structures involved in the synthesis pathway.
Safety and Handling: A Self-Validating System
The protocols described are designed with inherent safety checks. However, the handling of these chemicals requires strict adherence to safety guidelines.
Reactant Safety Summary:
Chemical
Key Hazards
Recommended Precautions
Source
4-Hydroxybenzoic Acid
Skin and eye irritant. May cause respiratory irritation.
Wear gloves, safety glasses, and use in a well-ventilated area. Avoid dust inhalation.
4-[(4-Methylbenzyl)oxy]benzoyl chloride, as an acyl chloride, is expected to be corrosive and moisture-sensitive. It will react with water to produce hydrochloric acid. Therefore, it should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon) and stored in a tightly sealed container in a cool, dry place. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Applications in Research and Drug Development
The utility of 4-[(4-Methylbenzyl)oxy]benzoyl chloride lies in its ability to introduce a protected phenol-containing benzoyl moiety into a target molecule. Acyl chlorides are potent acylating agents for a wide range of nucleophiles, including amines, alcohols, and carbanions.
Amide Synthesis: Reaction with primary or secondary amines yields the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
Ester Synthesis: Reaction with alcohols produces esters, which are also common functional groups in drug molecules and prodrugs.
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can be used to acylate aromatic rings, forming diaryl ketones.
The 4-methylbenzyl ether protecting group is relatively stable to a variety of reaction conditions but can be removed, typically by catalytic hydrogenation, to unmask the phenolic hydroxyl group for further functionalization. This strategic deprotection is a key advantage in multi-step syntheses.
Conclusion
4-[(4-Methylbenzyl)oxy]benzoyl chloride is a valuable, though specialized, reagent for organic synthesis. Its preparation via a reliable two-step sequence, beginning with the Williamson ether synthesis and followed by chlorination, is accessible to researchers with a solid foundation in synthetic organic chemistry. By understanding the causality behind the experimental choices and adhering to strict safety protocols, scientists can effectively synthesize and utilize this compound as a key building block in the development of novel molecules with potential applications in drug discovery and materials science.
References
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
Safety Data Sheet: Sodium Hydroxide. (2016, May 19). Retrieved from a reliable chemical supplier's website.
Metasci. (n.d.). Safety Data Sheet 4-Hydroxybenzoic acid. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
Loba Chemie. (2023, December 26). THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]
Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
PubChem. (n.d.). 4-Methylbenzyl chloride. Retrieved from [Link]
Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Williamson Ether Synthesis. (n.d.).
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]
Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]
NIST WebBook. (n.d.). 4-Benzyloxybenzoic acid. Retrieved from [Link]
Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]
Chemsrc. (2025, August 20). 4-Methylbenzoic acid | CAS#:99-94-5. Retrieved from [Link]
PubChem. (n.d.). 4-[(4-Bromobenzyl)oxy]benzoyl chloride. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
ResearchGate. (2014, February 26). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Retrieved from [Link]
Technical Guide: Synthesis and Application of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
Executive Summary This technical guide details the synthesis, characterization, and application of 4-[(4-methylbenzyl)oxy]benzoyl chloride (also known as 4-(p-toluylmethoxy)benzoyl chloride). This compound serves as a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis, characterization, and application of 4-[(4-methylbenzyl)oxy]benzoyl chloride (also known as 4-(p-toluylmethoxy)benzoyl chloride). This compound serves as a critical electrophilic building block in medicinal chemistry, particularly in the development of PPAR agonists , anti-inflammatory agents , and liquid crystalline mesogens .
Unlike generic reagents, this derivative incorporates a lipophilic 4-methylbenzyl "tail" linked via an ether bond. This structural feature is frequently employed to probe hydrophobic pockets in receptor targets (SAR studies) or to provide rigid core alignment in materials science.
Part 1: Molecular Architecture & Reactivity
Structural Analysis
The molecule consists of three distinct domains, each serving a specific function in synthetic applications:
The Electrophile (Acid Chloride): The reactive center (
). It is highly susceptible to nucleophilic attack by amines, alcohols, and thiols.
The Linker (Phenylene Ether): Provides chemical stability against hydrolysis compared to ester linkages, while maintaining a linear geometry essential for liquid crystals.
The Lipophilic Tail (4-Methylbenzyl): The p-tolyl group enhances lipid solubility and facilitates
stacking interactions.
Physical Properties (Predicted & Analogous Data)
Note: Data derived from close structural analogs (e.g., 4-benzyloxybenzoyl chloride).
Property
Value / Description
Molecular Formula
Molecular Weight
260.72 g/mol
Appearance
Off-white to pale yellow crystalline solid or semi-solid
Melting Point
90–95 °C (Typical for alkoxybenzoyl chlorides)
Solubility
Soluble in DCM, THF, Toluene, Ethyl Acetate. Reacts with water/alcohols.[1][2]
Reactivity Profile
Moisture sensitive; lachrymator; corrosive.
Part 2: Synthetic Pathway (The "How-To")
Strategic Route Selection
While thionyl chloride (
) is the industrial standard for chlorination, this guide recommends Oxalyl Chloride catalytic DMF for research-scale synthesis.
Why? The oxalyl chloride route proceeds at room temperature, minimizing the risk of cleaving the benzyl ether bond (which can occur under the harsh acidic reflux required by
). It also produces volatile byproducts () that are easier to remove than residual .
Synthesis Workflow Diagram
The following diagram outlines the two-stage synthesis: Williamson Ether Synthesis followed by Acyl Chloride formation.
Caption: Two-step synthesis route prioritizing ether stability and high purity activation.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of the Acid Intermediate
Objective: Alkylation of 4-hydroxybenzoic acid.
Setup: Charge a 500 mL round-bottom flask with 4-hydroxybenzoic acid (13.8 g, 100 mmol) and potassium carbonate (
Expertise Note: Adding a catalytic amount of Potassium Iodide (KI) can accelerate this reaction via the Finkelstein mechanism (in situ formation of the more reactive iodide).
Reaction: Reflux at 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1).
Workup:
Evaporate acetone.
Resuspend residue in water (300 mL).
The ester intermediate (if ester precursor used) or the salt (if acid used) needs acidification. If using the acid directly, the dipotassium salt may form. Acidify with 1M HCl to pH 2.
Filter the white precipitate. Recrystallize from Ethanol.
Yield Target: >85%.
Step 2: Generation of the Acid Chloride
Objective: Conversion to the active electrophile.
Setup: Place the dried intermediate (10 mmol) in a flame-dried flask under Nitrogen (
). Suspend in anhydrous Dichloromethane (DCM) (40 mL).
Catalyst: Add 2 drops of anhydrous Dimethylformamide (DMF) .
Mechanism:[3][4][5][6] DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species. This allows the reaction to proceed rapidly without heat.
Progression: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.
Self-Validation: Gas evolution (
) will be visible. The suspension usually clears to a solution as the acid chloride forms.
Isolation: Concentrate in vacuo. Co-evaporate with Toluene (
) to remove traces of oxalyl chloride.
Result: Off-white solid/oil. Use immediately for the next step. Do not store for long periods unless at -20°C under Ar.
Part 4: Downstream Applications & Quality Control
Parallel Synthesis Workflow (Library Generation)
This compound is ideal for generating amide libraries for SAR (Structure-Activity Relationship) studies.
Caption: High-throughput workflow for generating amide derivatives using polymer-supported scavenging.
Quality Control (Self-Validating the Reagent)
Before committing the acid chloride to expensive substrates, validate its quality:
Methanol Quench Test:
Take a small aliquot (10 mg) and dissolve in MeOH.
Run TLC/HPLC.
Success Criteria: Complete conversion to the Methyl Ester (check retention time vs. Acid precursor). If Acid is present, conversion was incomplete or hydrolysis occurred.
Acid Chloride: Disappearance of -OH. Shift of Carbonyl to ~1770 cm⁻¹ (sharp).
Part 5: Handling & Safety[7]
Hazard Class
Precaution
Corrosive
Causes severe skin burns and eye damage. Reacts with skin moisture to form HCl.[7] Wear nitrile gloves and face shield.
Water Reactive
Reacts violently with water. Keep glassware flame-dried. Use Schlenk lines or drying tubes.
Lachrymator
Irritating to respiratory tract. Handle only in a functioning fume hood.
References
BenchChem. 4-Benzoylbenzoic acid synthesis from benzoyl chloride and benzoic acid.[8] (Technical Guide on Friedel-Crafts and Acylation protocols). Link
Organic Syntheses. Benzoyl chloride, 4-pentyl-. Org.[1][9][10] Synth. 1977 , 57, 11. (Standard protocol for alkylbenzoyl chlorides using oxalyl chloride). Link
Sigma-Aldrich. 4-Benzyloxybenzoic acid Product Sheet.[9] (Precursor properties and handling).[1][11][12] Link
ChemicalBook. 4-Methoxybenzoyl chloride synthesis. (Analogous chlorination protocols).[1] Link
NOAA Cameo Chemicals. 4-Methoxybenzoyl Chloride Safety Data. (Reactivity hazards for alkoxybenzoyl chlorides).[7] Link
Strategic Sourcing and Technical Handling of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
Topic: Suppliers and Technical Handling of 4-[(4-Methylbenzyl)oxy]benzoyl chloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Suppliers and Technical Handling of 4-[(4-Methylbenzyl)oxy]benzoyl chloride
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.
Executive Summary & Chemical Profile
4-[(4-Methylbenzyl)oxy]benzoyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other aryl-ether-based pharmaceutical candidates. Unlike commodity reagents (e.g., benzoyl chloride), this compound is typically classified as a "Building Block" or "Advanced Intermediate," meaning supply chains are often fragmented, and purity varies significantly between batches.
This guide provides a technical framework for sourcing, validating, and—if necessary—synthesizing this compound in-house to maintain project timelines.
Common Name: 4-(4-Methylbenzyloxy)benzoyl chloride
Molecular Formula: C₁₅H₁₃ClO₂
Molecular Weight: 260.72 g/mol
Key Structural Feature: The para-substituted benzyloxy ether linkage, which confers lipophilicity and specific binding properties in target proteins (e.g., SGLT2).
CAS Number (Precursor Acid): 10594-73-7 (4-[(4-methylbenzyl)oxy]benzoic acid)
CAS Number (Chloride): Note: Often unassigned or ambiguous in public databases; search by structure or precursor CAS.
Supply Chain Landscape
Reliable sourcing of this compound requires distinguishing between "Stock" suppliers (immediate shipment) and "Make-to-Order" CROs.
Primary Supplier Categories
Supplier Tier
Representative Vendors
Typical Purity
Lead Time
Risk Factor
Tier 1: Catalog Stock
Santa Cruz Biotechnology (SCBT) , Ambeed , BLD Pharm
>95%
1-2 Weeks
Low. These vendors often hold physical stock of gram-scale quantities.
Tier 2: Aggregators
MolPort , eMolecules
Variable
2-6 Weeks
Medium. They act as brokers; actual stock location may be in a different region (e.g., Eastern Europe or China).
Tier 3: Custom Synthesis
Enamine , WuXi AppTec
>98%
4-8 Weeks
Low (Quality) / High (Time). Best for kg-scale scale-up.
Sourcing Decision Matrix (DOT Visualization)
The following workflow illustrates the logic for selecting a supply route based on project phase and urgency.
Figure 1: Decision matrix for sourcing vs. synthesizing based on lead time constraints.
In-House Synthesis Protocol (The "Backup Plan")
If commercial stock is unavailable or degraded, this compound can be synthesized in two steps from commodity chemicals. This route is robust and scalable.
Aromatic Region: Two doublets (AA'BB' system) for the benzoyl ring; multiplet for the tolyl ring.
Impurity Flag: A broad singlet at ~11-13 ppm indicates hydrolysis to the carboxylic acid.
Handling and Stability
Hazard Class: Corrosive (Causes severe skin burns and eye damage). Lachrymator.
Moisture Sensitivity: High. Reacts violently with water to release HCl gas.
Storage:
Temperature: 2-8°C.
Atmosphere: Argon or Nitrogen glovebox is preferred.
Container: Tightly sealed glass vial with Parafilm/electrical tape seal.
Re-purification: If the solid has turned to a sticky gum (hydrolysis), recrystallization is difficult. It is often better to reflux in Thionyl Chloride again to "regenerate" the chloride, then evaporate.
References
Santa Cruz Biotechnology. 4-[(4-methylbenzyl)oxy]benzoyl chloride Product Page. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Methylbenzyl chloride (Precursor). Retrieved from
Organic Syntheses. General procedure for the conversion of Benzoic Acids to Benzoyl Chlorides. Org.[4][3] Synth. 1929, 9,[3][5] 32. Retrieved from
Sigma-Aldrich (Merck). 4-Methylbenzyl chloride Product Specification. Retrieved from
Banna, H. et al. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide.[6] Acta Crystallogr E Crystallogr Commun. 2023. (Confirming the stability and structure of the ether linkage). Retrieved from
Acylation reactions using 4-[(4-Methylbenzyl)oxy]benzoyl chloride
An In-Depth Guide to Acylation Reactions Using 4-[(4-Methylbenzyl)oxy]benzoyl Chloride Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Acylation Reactions Using 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the strategic application of 4-[(4-Methylbenzyl)oxy]benzoyl chloride. This bifunctional reagent is uniquely valuable, acting as both a potent acylating agent and a carrier for a cleavable protecting group. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to optimize reaction conditions and troubleshoot challenges effectively.
Reagent Overview: Structure, Function, and Synthesis
4-[(4-Methylbenzyl)oxy]benzoyl chloride is a derivative of 4-hydroxybenzoic acid where the phenolic hydroxyl is protected by a 4-methylbenzyl ether, and the carboxylic acid is activated as an acyl chloride.
Acyl Chloride Moiety: The -COCl group is a highly reactive electrophile, making the molecule an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, phenols, and aromatic rings.
4-Methylbenzyl Ether Moiety: This group serves as a robust protecting group for the phenolic oxygen. It is analogous to the widely used p-methoxybenzyl (PMB) ether, offering similar stability and deprotection characteristics. Its removal unmasks a phenol, providing a secondary point for chemical modification.
Rationale for Use
The primary strategic advantage of this reagent is its ability to introduce a protected phenol while simultaneously forming an amide, ester, or ketone linkage. This is particularly useful in multi-step syntheses where a free phenol would interfere with subsequent reactions or is the desired final functionality after deprotection.
Synthesis of the Reagent
The reagent is typically prepared in a two-step sequence starting from 4-hydroxybenzoic acid. This process ensures that the more reactive carboxylic acid is converted to the acyl chloride without affecting the phenol.
Caption: Synthesis workflow for 4-[(4-Methylbenzyl)oxy]benzoyl chloride.
The initial Williamson ether synthesis selectively protects the phenolic hydroxyl group. The subsequent treatment with a chlorinating agent like thionyl chloride or oxalyl chloride converts the carboxylic acid to the highly reactive acyl chloride.[1][2] This two-step approach is standard for preparing such bifunctional reagents.
Core Applications & Protocols
This section details the primary acylation reactions where 4-[(4-Methylbenzyl)oxy]benzoyl chloride is employed.
Acylation of Amines: Synthesis of Amides
The reaction with primary and secondary amines to form stable amide bonds is one of the most common applications.[3] This is frequently performed under Schotten-Baumann conditions, which involve a two-phase solvent system and a base to neutralize the HCl byproduct.[4][5]
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion to yield the final amide product.[3][5]
Caption: General mechanism for the acylation of an amine.
This protocol provides a robust starting point for the acylation of a generic primary amine.
Materials:
Primary or secondary amine (1.0 eq)
4-[(4-Methylbenzyl)oxy]benzoyl chloride (1.05 eq)
Triethylamine (TEA) or Pyridine (1.2 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
Rationale: An inert atmosphere prevents hydrolysis of the acyl chloride. Cooling the reaction controls the initial exothermic reaction between the amine and the highly reactive acyl chloride.[6]
Acyl Chloride Addition: Dissolve 4-[(4-Methylbenzyl)oxy]benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
Rationale: Dropwise addition prevents a rapid temperature increase and minimizes side reactions. A slight excess of the acylating agent ensures complete consumption of the potentially more valuable amine.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
a. Quench the reaction by adding deionized water.
b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Optimizing Base and Solvent
Amine Substrate
Base (eq)
Solvent
Temperature (°C)
Time (h)
Typical Yield
Benzylamine
TEA (1.2)
DCM
0 to RT
2
>95%
Aniline
Pyridine (2.0)
DCM
0 to RT
4
~90%
Piperidine
aq. NaOH (2.0)
DCM/H₂O
RT
1
>95%
Acylation of Alcohols: Synthesis of Esters
The protocol for acylating alcohols is very similar to that for amines, leading to the formation of esters. Primary and secondary alcohols react readily, while tertiary alcohols may react much slower or require more forcing conditions.[7][8]
This protocol is suitable for primary and secondary alcohols.
Materials:
Alcohol (1.0 eq)
4-[(4-Methylbenzyl)oxy]benzoyl chloride (1.1 eq)
Pyridine or N,N,N′,N′-tetramethylethylenediamine (TMEDA) (1.5 eq)[7]
Anhydrous Dichloromethane (DCM)
Procedure:
Reaction Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., pyridine, 1.5 eq) and cool the mixture to 0 °C.
Acyl Chloride Addition: Add a solution of 4-[(4-Methylbenzyl)oxy]benzoyl chloride (1.1 eq) in DCM dropwise to the cooled alcohol solution.
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.
Rationale: Some esterifications are slower than amidations and may require longer reaction times or gentle heating. Using a potent acylation promoter like TMEDA can significantly accelerate the reaction, even at low temperatures.[7]
Work-up and Purification: Follow the same work-up and purification procedure as described for the amide synthesis (Section 2.1).
Friedel-Crafts Acylation: Synthesis of Diaryl Ketones
This reagent can be used to acylate electron-rich aromatic rings in a classic Friedel-Crafts acylation reaction, which requires a Lewis acid catalyst like aluminum chloride (AlCl₃).[9][10] The reaction introduces the 4-[(4-methylbenzyl)oxy]benzoyl group onto the aromatic substrate.
Materials:
Anisole (1.0 eq)
4-[(4-Methylbenzyl)oxy]benzoyl chloride (1.0 eq)
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
Reaction Setup: All glassware must be thoroughly dried and assembled under a nitrogen atmosphere. Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a magnetic stirrer. Cool the suspension to 0 °C.
Rationale: AlCl₃ is extremely hygroscopic; moisture will deactivate the catalyst. The reaction is typically run at low temperatures to control selectivity (para vs. ortho substitution) and prevent side reactions.[9]
Acylium Ion Formation: Add a solution of 4-[(4-Methylbenzyl)oxy]benzoyl chloride (1.0 eq) in DCM dropwise to the AlCl₃ suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
Acylation: Add a solution of anisole (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-5 hours. Monitor by TLC.
Work-up:
a. Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.
Caution: This quench is highly exothermic.
b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
c. Combine the organic layers and wash with water, saturated NaHCO₃, and brine.
d. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the resulting ketone by column chromatography or recrystallization.
Deprotection of the 4-Methylbenzyl Group
A key feature of this reagent is the ability to cleave the 4-methylbenzyl ether to reveal a free phenol. The conditions for this deprotection are similar to those used for p-methoxybenzyl (PMB) ethers.[11][12]
Caption: Common deprotection strategies for the 4-methylbenzyl ether group.
Oxidative Cleavage
Treatment with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and mild method for cleaving PMB-type ethers.[13][14]
Protocol:
Dissolve the protected compound (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
Add DDQ (1.5 eq) in portions at room temperature.
Stir until the reaction is complete (monitor by TLC, typically 1-8 hours).
Quench with saturated NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM.
Dry the combined organic layers, concentrate, and purify.
Acidic Cleavage
Strong acids like trifluoroacetic acid (TFA) can cleave the benzyl ether.[11] This method is suitable for substrates that can withstand strongly acidic conditions.
Protocol:
Dissolve the protected compound in DCM.
Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.
Stir at room temperature for 1-3 hours.
Carefully neutralize the mixture with a saturated NaHCO₃ solution and extract the product with DCM.
Hydrogenolysis
Catalytic hydrogenation can also cleave the benzyl ether, although this method is less common for PMB-type ethers and may require more forcing conditions than for a simple benzyl ether. It is useful if other functional groups in the molecule are sensitive to oxidation or strong acid but stable to reduction.[11][15]
Protocol:
Dissolve the protected compound in a solvent like ethanol or ethyl acetate.
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) until the reaction is complete.
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
References
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 13, 2026, from [Link]
Byju's. (2019, November 17). Schotten Baumann Reaction. [Link]
Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?[Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 13, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 13, 2026, from [Link]
Ali, M. A., & Ismail, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40792-40833. [Link]
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved February 13, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70355, 4-Methoxybenzoyl chloride. Retrieved February 13, 2026, from [Link]
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
Banna, M. H. A., Sheikh, M. C., Miyatake, R., Howlader, M. B. H., & Zangrando, E. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData, 8(7). [Link]
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved February 13, 2026, from [Link]
Kocienski, P. J. (2006). Protecting Groups (3rd ed.). Thieme Verlag. [Link]
Application Notes and Protocols for 4-[(4-Methylbenzyl)oxy]benzoyl Chloride as a Liquid Crystal Mesogen
Introduction: The Architectural Significance of Benzoyl Chloride Mesogens In the landscape of materials science and drug development, liquid crystals (LCs) represent a unique state of matter, exhibiting properties betwee...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Significance of Benzoyl Chloride Mesogens
In the landscape of materials science and drug development, liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. The design and synthesis of novel mesogens—the fundamental molecular units of liquid crystals—are paramount to advancing their application in displays, sensors, and advanced drug delivery systems. 4-[(4-Methylbenzyl)oxy]benzoyl chloride is a promising mesogenic precursor due to its inherent structural characteristics: a rigid core based on the benzoyl group, which promotes anisotropic packing, and a semi-flexible tail provided by the 4-methylbenzyl ether linkage, which influences the mesophase type and transition temperatures.
This document provides a comprehensive guide for researchers and scientists on the synthesis, purification, and characterization of 4-[(4-Methylbenzyl)oxy]benzoyl chloride as a potential liquid crystal mesogen. The protocols herein are grounded in established chemical principles and analogous reactions, offering a robust framework for the successful execution of these procedures.
PART 1: Synthesis of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
The synthesis of the target compound is a two-step process. The first step involves the etherification of 4-hydroxybenzoic acid with 4-methylbenzyl chloride to form the carboxylic acid precursor. The second step is the conversion of this carboxylic acid to the corresponding acyl chloride.
Step 1: Synthesis of 4-[(4-Methylbenzyl)oxy]benzoic Acid
This procedure is adapted from the well-established Williamson ether synthesis, a reliable method for forming ethers.[1]
Reaction Scheme:
Materials and Reagents:
4-Hydroxybenzoic acid
4-Methylbenzyl chloride
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
1 M Hydrochloric acid (HCl)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous DMF.
Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. Stir the mixture vigorously.
Addition of Alkylating Agent: Add 4-methylbenzyl chloride (1.1 equivalents) to the suspension.
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A white precipitate of 4-[(4-Methylbenzyl)oxy]benzoic acid should form.
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
Purification:
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-[(4-Methylbenzyl)oxy]benzoic acid.
Dry the purified product in a vacuum oven.
Step 2: Synthesis of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, for which thionyl chloride is a common and effective reagent.[2][3][4][5][6]
Reaction Scheme:
Materials and Reagents:
4-[(4-Methylbenzyl)oxy]benzoic acid
Thionyl chloride (SOCl₂)
Anhydrous toluene
A catalytic amount of anhydrous N,N-dimethylformamide (DMF)
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas trap (to neutralize the evolved HCl and SO₂ gases), suspend the 4-[(4-Methylbenzyl)oxy]benzoic acid (1 equivalent) in anhydrous toluene.
Catalyst Addition: Add a few drops of anhydrous DMF to the suspension.
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension at room temperature. The addition should be done in a fume hood due to the evolution of toxic gases.
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, or until the evolution of gas ceases and the solid has completely dissolved.
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure all thionyl chloride is removed, co-evaporate with anhydrous toluene twice.
Product: The resulting crude 4-[(4-Methylbenzyl)oxy]benzoyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken due to its reactivity.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway for 4-[(4-Methylbenzyl)oxy]benzoyl chloride.
PART 2: Characterization of Liquid Crystalline Properties
The investigation of the mesogenic properties of 4-[(4-Methylbenzyl)oxy]benzoyl chloride involves a combination of thermal analysis and optical microscopy to identify and characterize any liquid crystalline phases.
Polarized Optical Microscopy (POM)
Principle: POM is a fundamental technique for identifying liquid crystalline phases by observing the textures and birefringence of the material as a function of temperature. Anisotropic materials, like liquid crystals, will appear bright and often with distinct textures under crossed polarizers, while isotropic liquids will appear dark.[2][7][8]
Protocol:
Sample Preparation: Place a small amount of the synthesized 4-[(4-Methylbenzyl)oxy]benzoyl chloride on a clean glass microscope slide and cover it with a coverslip.
Heating and Cooling Cycles: Place the slide on a hot stage attached to the polarized light microscope.
Heat the sample at a controlled rate (e.g., 10 °C/min) until it melts into an isotropic liquid. Observe any changes in texture and record the temperatures at which these transitions occur.
Cool the sample slowly (e.g., 5 °C/min) from the isotropic phase. Liquid crystalline phases often form upon cooling.
Texture Identification: Carefully observe the textures that form upon cooling. Characteristic textures, such as Schlieren or marbled patterns, are indicative of a nematic phase. Fan-shaped or focal conic textures suggest a smectic phase.[8]
Data Recording: Capture images of the observed textures at different temperatures and record the transition temperatures.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid), are associated with specific enthalpy changes that can be detected by DSC.[6][7][9]
Protocol:
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it.
Thermal Program:
Place the sample pan and a reference pan in the DSC instrument.
Perform an initial heating scan to erase the sample's thermal history, heating it above its clearing point.
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis.
Data Analysis:
The DSC thermogram will show peaks corresponding to phase transitions. The peak temperature is taken as the transition temperature.
The area under the peak corresponds to the enthalpy of the transition (ΔH). The enthalpy values can provide information about the degree of order in the different phases. For instance, the smectic phase generally has a higher enthalpy of transition than the nematic phase.[5]
Table 1: Hypothetical DSC Data for a Liquid Crystalline Material
Transition
Onset Temp. (°C)
Peak Temp. (°C)
Enthalpy (ΔH) (J/g)
Crystal to Nematic
85.2
88.5
45.3
Nematic to Isotropic
110.8
112.1
1.8
X-ray Diffraction (XRD)
Principle: XRD provides detailed information about the long-range positional order in a material. For liquid crystals, XRD patterns can definitively distinguish between different mesophases. Nematic phases show diffuse scattering, indicating only orientational order, while smectic phases exhibit sharp, layer-like reflections, indicating positional order in one dimension.[7]
Protocol:
Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube and placed in a temperature-controlled sample holder in the XRD instrument.
Data Collection:
Heat the sample to the desired temperature within a specific mesophase, as determined by POM and DSC.
Collect the XRD pattern by exposing the sample to a monochromatic X-ray beam.
Data Analysis:
Nematic Phase: The XRD pattern will show a diffuse outer ring corresponding to the average intermolecular distance and possibly a diffuse inner ring if there are cybotactic clusters.
Smectic A Phase: A sharp, low-angle reflection will be observed, corresponding to the smectic layer spacing, in addition to the diffuse wide-angle scattering.
Crystalline Solid: Multiple sharp reflections at both low and wide angles will be present.
Visualization of the Characterization Workflow:
Caption: Workflow for the characterization of liquid crystalline properties.
PART 3: Discussion and Expected Outcomes
The molecular structure of 4-[(4-Methylbenzyl)oxy]benzoyl chloride, with its rigid aromatic core and semi-flexible tail, is conducive to the formation of liquid crystalline phases. The presence of the ether linkage provides some flexibility, which may favor the formation of a nematic phase over a more ordered smectic phase. The terminal methyl group on the benzyl moiety can also influence the packing of the molecules and, consequently, the transition temperatures.
Based on structurally similar compounds, it is anticipated that 4-[(4-Methylbenzyl)oxy]benzoyl chloride will exhibit enantiotropic nematic mesomorphism.[8][10] The transition temperatures and the stability of the mesophase will be dependent on the purity of the synthesized material. The protocols outlined in this document provide a clear and robust pathway to synthesize and characterize this novel mesogen, contributing to the expanding library of liquid crystalline materials.
References
IOSR Journal of Applied Chemistry. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]
Al-Hamdani, A. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3804. Retrieved from [Link]
MDPI. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]
IUCrData. (2017). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Retrieved from [Link]
Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
Der Pharma Chemica. (2016). Ethylene Derivatives of Liquid Crystalline Properties : Homologous Series : α-4-[-4'-n-Alkoxy Cinnamoyloxy] benzoyl β-phenyl. Retrieved from [Link]
Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
Reaction of 4-[(4-Methylbenzyl)oxy]benzoyl chloride with amines
Application Note: Reaction of 4-[(4-Methylbenzyl)oxy]benzoyl chloride with Amines Introduction & Scope This application note details the protocols for synthesizing N-substituted-4-[(4-methylbenzyl)oxy]benzamides via the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reaction of 4-[(4-Methylbenzyl)oxy]benzoyl chloride with Amines
Introduction & Scope
This application note details the protocols for synthesizing N-substituted-4-[(4-methylbenzyl)oxy]benzamides via the reaction of 4-[(4-methylbenzyl)oxy]benzoyl chloride with various primary and secondary amines.
The 4-[(4-methylbenzyl)oxy]benzoyl moiety serves as a critical hydrophobic pharmacophore in medicinal chemistry, frequently appearing in:
HDAC Inhibitors: Used as a "cap" group to interact with the rim of the histone deacetylase active site.
PPAR Agonists: Mimicking the lipophilic tail required for nuclear receptor binding.
While benzoylation is a standard transformation, the specific electronic properties of the para-alkoxy substituent and the potential lability of the benzyl ether linkage require optimized conditions to maximize yield and minimize hydrolysis or ether cleavage.
Mechanistic Principles
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1]
Electronic Effect: The para-(4-methylbenzyl)oxy group is an electron-donating group (EDG) via resonance (+M effect). This increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzoyl chloride. Consequently, these reactions may require longer times or nucleophilic catalysis (e.g., DMAP) compared to electron-deficient acid chlorides (e.g., 4-nitrobenzoyl chloride).
Steric Factors: The 4-methylbenzyl tail is bulky but distant from the reaction center; however, it significantly impacts the solubility of the starting material and the final product.
Stability: The benzyl ether linkage is stable under basic acylation conditions but is sensitive to strong Lewis acids or vigorous hydrogenation.
Reaction Pathway Diagram
Figure 1: Nucleophilic acyl substitution mechanism highlighting the role of the base and the electronic influence of the para-alkoxy substituent.
Experimental Protocols
Two methodologies are presented. Method A is the standard for research-scale synthesis using organic solvents. Method B (Schotten-Baumann) is preferred for scale-up or when using aqueous-soluble amines (e.g., amino acids).
Pre-Reaction Checklist
Reagent Quality: Ensure the acid chloride is free of white solid precipitate (indicative of hydrolysis to carboxylic acid). If present, recrystallize from dry hexane or distill.
Solvent: DCM and THF must be anhydrous for Method A.
Stoichiometry: Use 1.1–1.2 equivalents of amine to drive the reaction to completion.
Method A: Anhydrous Acylation (Standard)
Best for: Lipophilic amines, moisture-sensitive substrates, and small-scale parallel synthesis.
Optional: DMAP (0.1 equiv) if the amine is sterically hindered or electron-deficient (e.g., anilines).
Step-by-Step Protocol:
Preparation: Purge a round-bottom flask with nitrogen/argon. Add the Amine (1.0 mmol) and TEA (1.5 mmol, 210 µL) to DCM (5 mL).
Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions.
Addition: Dissolve 4-[(4-Methylbenzyl)oxy]benzoyl chloride (1.0 mmol, ~260 mg) in minimal DCM (2 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.
Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The acid chloride (high R_f) should disappear; the amide product (lower R_f) should appear.
Workup:
Dilute with DCM (20 mL).
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA. Caution: Ensure the product does not contain acid-sensitive groups.
Wash with Sat. NaHCO₃ (2 x 10 mL) to remove any hydrolyzed acid byproduct.
Wash with Brine (10 mL).
Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, and robust scale-up.
Aromatic Protons (Benzoyl): Two doublets (AA'BB' system) at δ ~7.9 (ortho to C=O) and δ ~7.0 (ortho to O-Ether).
Benzylic CH₂: Singlet at δ ~5.1 ppm.
Methyl Group: Singlet at δ ~2.35 ppm.
IR Spectroscopy:
C=O (Amide): Strong band at 1640–1660 cm⁻¹.
N-H: Stretch at 3300–3400 cm⁻¹.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure solvents are anhydrous (Method A). Check reagent quality.
Starting Material Remains
Low Electrophilicity
Add nucleophilic catalyst (DMAP, 5-10 mol%). Heat to reflux (40°C).
Extra Spots on TLC
Benzyl Ether Cleavage
Avoid strong Lewis acids. Ensure workup acid (HCl) is dilute and cold.
Oiling Out
Product Impurity
The 4-methylbenzyl group is lipophilic. Try trituration with cold ether or hexanes.
Decision Workflow
Use the following logic flow to select the appropriate protocol and purification strategy.
Figure 2: Decision tree for selecting the optimal synthetic pathway based on amine solubility.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Context on lipophilic benzyl linkers).
BenchChem Protocols. (2025). Acylation of primary amines with benzoyl chloride derivatives.[1][5] BenchChem Application Notes.
Using 4-[(4-Methylbenzyl)oxy]benzoyl chloride in esterification
An Application Guide to Ester Synthesis Using 4-[(4-Methylbenzyl)oxy]benzoyl Chloride Introduction: A Strategic Reagent for Advanced Synthesis In the landscape of modern drug discovery and materials science, the strategi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Ester Synthesis Using 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
Introduction: A Strategic Reagent for Advanced Synthesis
In the landscape of modern drug discovery and materials science, the strategic installation of specific molecular motifs is paramount. Esters, as a functional group, are ubiquitous in pharmaceuticals, serving as critical pharmacophores or as prodrug moieties to enhance bioavailability.[1] The choice of acylating agent is therefore a critical decision in the synthetic workflow. 4-[(4-Methylbenzyl)oxy]benzoyl chloride emerges as a specialized reagent of significant interest. Its structure incorporates a 4-methylbenzyl (p-methylbenzyl) ether, a stable protecting group that can be cleaved under specific conditions, alongside a highly reactive benzoyl chloride. This unique combination allows for the introduction of a versatile p-hydroxybenzoyl unit in a protected form, making it an invaluable tool for multi-step syntheses of complex molecules, such as novel hydrazone derivatives and other potential therapeutic agents.[2]
This document serves as a comprehensive application guide for researchers, chemists, and drug development professionals on the effective use of 4-[(4-Methylbenzyl)oxy]benzoyl chloride in esterification reactions. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss critical parameters for reaction optimization and safety.
Scientific Principles and Reagent Profile
4-[(4-Methylbenzyl)oxy]benzoyl chloride is a derivative of benzoic acid where the para-hydroxyl group is protected by a 4-methylbenzyl group. The business end of the molecule is the acyl chloride functional group, which is among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[3][4]
The esterification of an alcohol with an acyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism.[6][7] This pathway is highly efficient and, unlike Fischer esterification, is irreversible, which drives the reaction to completion.[8]
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[9]
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, which concurrently expels the chloride ion (Cl⁻), an excellent leaving group.[9]
Deprotonation: The resulting protonated ester is then deprotonated, typically by a non-nucleophilic base added to the reaction mixture (e.g., pyridine or triethylamine), to yield the final ester product. This final step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, which is generated when the chloride ion abstracts the proton.[3]
Caption: Nucleophilic addition-elimination mechanism for esterification.
Detailed Experimental Protocols
Safety First: Handling Acyl Chlorides
Acyl chlorides are hazardous chemicals and must be handled with appropriate precautions.[10]
Corrosive and Lachrymatory: They are corrosive to the skin, eyes, and respiratory tract. Low molecular weight acyl chlorides are often tear-inducing.[4][11]
Violent Reaction with Water: Acyl chlorides react violently with water and other protic solvents (a process called hydrolysis) to produce corrosive HCl gas.[3][4] This reactivity necessitates the use of anhydrous (dry) solvents and glassware and performing the reaction under an inert atmosphere.
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves may require double gloving or selection of a more robust material).[11][12]
Protocol 1: General Esterification of a Primary Alcohol
This protocol describes a general procedure for the esterification of a primary alcohol with 4-[(4-Methylbenzyl)oxy]benzoyl chloride.
Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)[13]
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[13]
1M Hydrochloric Acid (HCl) solution
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (Brine) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, and drying tube
Silica gel for column chromatography
Procedure:
Reaction Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
Reagent Preparation: In the flask, dissolve the alcohol substrate (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath. The use of a base is critical to scavenge the HCl produced during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[3][8]
Acyl Chloride Addition: Dissolve 4-[(4-Methylbenzyl)oxy]benzoyl chloride (1.1 eq) in a separate portion of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring alcohol solution over 15-30 minutes. A slow, controlled addition is necessary to manage the exothermic nature of the reaction.[14]
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Work-up:
Quench the reaction by slowly adding water or 1M HCl.
Transfer the mixture to a separatory funnel. Add more DCM if necessary and wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to reduce the amount of water in the organic layer).[15]
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.[1]
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and IR spectroscopy. The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.[1]
Optimization Parameters
The efficiency of the esterification can be influenced by several factors. The following table provides general guidance for adapting the protocol to different substrates.
Parameter
Primary Alcohols
Secondary Alcohols
Phenols & Tertiary Alcohols
Rationale
Stoichiometry (Acyl Chloride)
1.1 - 1.2 eq
1.2 - 1.5 eq
1.5 - 2.0 eq (with catalyst)
Steric hindrance around the hydroxyl group requires more forcing conditions or excess reagent.
Base
Pyridine, TEA
Pyridine, TEA
DMAP (cat.), Pyridine
DMAP (4-Dimethylaminopyridine) is a highly effective acylation catalyst for sterically hindered alcohols.
Solvent
DCM, THF, Diethyl Ether
DCM, Toluene
Dichloromethane, Acetonitrile
Solvent choice depends on substrate solubility and reaction temperature. Aprotic solvents are mandatory.[13]
Temperature
0 °C to RT
RT to 40 °C
40 °C to Reflux
More hindered alcohols require higher temperatures to increase the reaction rate.
Reaction Time
1 - 6 hours
4 - 24 hours
12 - 48 hours
Reaction times are highly substrate-dependent and should be determined by TLC monitoring.
Experimental Workflow Visualization
The overall process from starting materials to the purified product can be visualized as a logical workflow.
Caption: Standard experimental workflow for ester synthesis.
Conclusion
4-[(4-Methylbenzyl)oxy]benzoyl chloride is a powerful and versatile reagent for the synthesis of specialized esters. Its high reactivity, coupled with the stability of the benzyl ether protecting group, provides a reliable method for introducing a key structural motif into complex molecules. By understanding the nucleophilic acyl substitution mechanism and adhering to strict anhydrous conditions, researchers can achieve high yields of the desired ester products. The protocols and guidelines presented here offer a robust starting point for the successful application of this reagent in research and development settings.
References
Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
Sciencemadness Wiki. (2025). Acyl chloride.
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide.
Wikipedia. (n.d.). Acyl chloride.
Chem Help ASAP. (2019). Synthesis of esters from acid chlorides. YouTube.
International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
Chempedia - LookChem. (n.d.). General procedures for the purification of Esters.
Santa Cruz Biotechnology. (n.d.). 4-[(4-methylbenzyl)oxy]benzoyl chloride.
Al Banna, M. H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. PMC.
Schiff base ligand synthesis from benzoyl chloride derivatives
Executive Summary This guide details the synthesis of acylhydrazone ligands —a robust subclass of Schiff bases—starting from benzoyl chloride derivatives. Unlike traditional Schiff bases (imines) formed from amines and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of acylhydrazone ligands —a robust subclass of Schiff bases—starting from benzoyl chloride derivatives. Unlike traditional Schiff bases (imines) formed from amines and aldehydes, acylhydrazones possess an amide backbone (
). This structural feature imparts superior hydrolytic stability and offers additional coordination sites (carbonyl oxygen) for metal complexation, making them critical scaffolds in drug discovery (e.g., anticancer, antimicrobial agents) and metallo-pharmaceuticals.
Strategic Chemical Pathway
The synthesis utilizes a two-phase "Build-and-Lock" strategy. Benzoyl chloride is not used to form the imine bond directly; rather, it is the acylating agent used to generate a nucleophilic hydrazine precursor.
Phase 1 (Nucleophilic Activation): Benzoyl chloride reacts with hydrazine hydrate to form Benzhydrazide .
Figure 1: The sequential transformation from acid chloride to acylhydrazone ligand.
Detailed Experimental Protocols
Phase 1: Synthesis of the Benzhydrazide Precursor
Objective: Convert the electrophilic acid chloride into a nucleophilic hydrazide.
Challenge: Preventing the formation of the symmetrical dimer (1,2-dibenzoylhydrazine).
Reagents:
Benzoyl Chloride (substituted or unsubstituted): 10 mmol
Dissolution: Dissolve the benzhydrazide and the aldehyde in the solvent.
Catalysis: Add glacial acetic acid.
Mechanism:[1][2][3][4] The acid protonates the aldehyde carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the hydrazide amine [1].
Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.
Monitoring: Use TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
Isolation: Cool the mixture to RT. The Schiff base ligand often precipitates upon cooling. If not, reduce solvent volume by 50% via rotary evaporation and cool overnight.
Purification: Recrystallize from Ethanol/DMF mixtures.
Experimental Workflow & Troubleshooting Logic
Figure 2: Decision tree for isolation and purification of the ligand.
Data Validation & Characterization
To ensure the integrity of the synthesized ligand, compare spectral data against these standard markers.
Technique
Functional Group
Expected Signal
Interpretation
FTIR
C=O (Amide I)
1640–1670 cm⁻¹
Confirms retention of the carbonyl core (from benzoyl chloride).
Singlet; diagnostic proton for the Schiff base linkage.
¹H NMR
-NH-
10.0–12.0 ppm (s)
Downfield singlet; often disappears with exchange.
Applications in Drug Development
Metal Chelation (Metallodrugs):
These ligands typically act as NO (Nitrogen-Oxygen) or ONO (Oxygen-Nitrogen-Oxygen) donors. The acylhydrazone moiety can exist in keto or enol forms, allowing for versatile coordination with transition metals (Cu, Zn, Pt).
Relevance: Metal complexes of these ligands have shown enhanced cytotoxicity against HeLa and MCF-7 cancer cell lines compared to the free ligand [2, 3].
Pharmacophore Stability:
Unlike simple imines which hydrolyze rapidly in acidic physiological environments (stomach pH), the acylhydrazone linkage provides enhanced metabolic stability, making them suitable candidates for oral drug delivery systems [4].
References
Role of Acetic Acid in Schiff Base Synthesis. Quora/ResearchGate Consensus. Acetic acid acts as a mild proton donor to activate the carbonyl group without neutralizing the amine nucleophile.
N-Acylhydrazones as Drugs. PubMed (2018). Comprehensive review of bioactive NAH-based scaffolds in clinical trials.
Design and Bio Evaluation of Schiff Base and Their Metal Complexes. ACS Omega (2026). Recent protocols on acid-catalyzed synthesis and anticancer evaluation.
Synthesis and Characterization of Benzoylhydrazone Derivatives. ResearchGate. Detailed spectral data and metal complexation protocols.
Synthesis of 1,2-Dibenzoylhydrazine (Side Product Warning). BenchChem Technical Guide. Highlights the importance of stoichiometry to avoid dimer formation.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SOCl2-RMVL-001
Topic: Removal of Excess Thionyl Chloride (
) from Benzoyl Chloride Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Physics
The Issue:
In the synthesis of benzoyl chloride from benzoic acid, thionyl chloride is typically used in excess (1.2 to 5 equivalents) to drive the equilibrium to completion. However, residual
(BP: 74.6°C) poses severe downstream risks: it interferes with nucleophiles, corrodes standard stainless steel hydrogenation equipment, and causes "bumping" during final distillation.
The Physics of Separation:
Removal relies on the significant boiling point differential between the impurity and the product, often assisted by solvent entrainment (co-evaporation).
Component
Molecular Weight
Boiling Point (1 atm)
Vapor Pressure (20°C)
Thionyl Chloride
118.97 g/mol
74.6°C
~97 mmHg
Benzoyl Chloride
140.57 g/mol
197.2°C
~0.5 mmHg
Toluene (Chase Solvent)
92.14 g/mol
110.6°C
~22 mmHg
Troubleshooting & FAQs
Direct answers to common user tickets.
Q1: I applied high vacuum directly to the reaction mixture, but the NMR still shows a peak at ~76 ppm (or residual reactivity). Why is it trapped?
Diagnosis: Viscosity and Raoult’s Law.
Explanation: As the volume of
decreases, its partial pressure drops. If your crude benzoyl chloride is viscous (or contains oily impurities), the remaining thionyl chloride becomes trapped in the bulk liquid. Simply pulling harder vacuum often fails to remove the last 1-2%.
The Fix:The Toluene Chase (Co-evaporation).
Add dry toluene (approx. 2x the volume of the crude oil) and re-concentrate. Toluene acts as a carrier solvent; its vapor helps "sweep" the volatile thionyl chloride out of the matrix. This is often colloquially called "azeotropic drying," though it is strictly a co-evaporation/entrainment process.
Q2: My product turned pink/reddish-brown during distillation. Is it ruined?
Diagnosis: Metal contamination or thermal decomposition.
Explanation: Thionyl chloride is highly aggressive toward metals. If you used a metal spatula or a needle during the process, leached iron (
) can form complexes with benzoyl chloride, causing intense coloration. Alternatively, overheating (C) in the presence of residual can generate sulfur monochloride (), which is yellow/orange.
The Fix:
Purification: Perform a vacuum distillation of the benzoyl chloride.[1] The metal salts are non-volatile and will remain in the pot residue.
Prevention: Use glass/Teflon equipment only.
Q3: My vacuum pump oil is smoking/degrading rapidly.
Anhydrous Toluene (Note: Must be dry to prevent hydrolysis of product)
Procedure:
Bulk Concentration: Remove the bulk of the
using a rotary evaporator (bath temp < 50°C) or a simple distillation setup connected to a water aspirator/membrane pump.
Critical Safety: Ensure the exhaust is vented into a fume hood or scrubbed. Do not rely solely on the condenser.
The Chase: Add anhydrous toluene to the residue. A ratio of 2:1 (Toluene:Residue) by volume is recommended.
Evaporation: Re-concentrate the mixture under reduced pressure. The toluene vapors will entrain the remaining thionyl chloride.
Repetition: Repeat Step 2 and 3 two additional times .
Verification: A "sniff test" (wafting carefully) is often used by experienced chemists; however,
H NMR is safer and more accurate. Benzoyl chloride has distinct aromatic signals; is invisible in proton NMR but its absence can be inferred by the lack of broad acidic protons from hydrolysis byproducts.
Technical Support Center: 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
A Guide to Storage, Handling, and Stability for Research Professionals Welcome to the technical support guide for 4-[(4-Methylbenzyl)oxy]benzoyl chloride (MW: 260.72, CAS: Not available). This document is designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Storage, Handling, and Stability for Research Professionals
Welcome to the technical support guide for 4-[(4-Methylbenzyl)oxy]benzoyl chloride (MW: 260.72, CAS: Not available). This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and use of this reactive acylating agent. As a Senior Application Scientist, my goal is to provide not just procedures, but the scientific reasoning behind them, ensuring the integrity of your experiments.
Disclaimer: 4-[(4-Methylbenzyl)oxy]benzoyl chloride is a specialty chemical with limited publicly available stability data. The guidance provided herein is based on the well-established chemical principles governing acyl chlorides and analogous structures such as benzoyl chloride and its derivatives.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial questions regarding the stability and handling of 4-[(4-Methylbenzyl)oxy]benzoyl chloride.
Q1: What is the primary cause of degradation for 4-[(4-Methylbenzyl)oxy]benzoyl chloride?
A: The primary and most rapid degradation pathway is hydrolysis. The acyl chloride functional group (-COCl) is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[1][2] This reactivity is not a flaw; it is the very reason it is an effective acylating agent. However, it also means that even trace amounts of moisture, such as humidity in the air, can initiate degradation.[1][3]
Q2: What are the products of this degradation, and how do they impact my experiments?
A: Hydrolysis of 4-[(4-Methylbenzyl)oxy]benzoyl chloride yields two products: 4-[(4-Methylbenzyl)oxy]benzoic acid and hydrochloric acid (HCl).
Impact: The formation of the corresponding carboxylic acid is the most significant issue. This inactive byproduct will reduce the molar equivalency of your active reagent, leading to lower-than-expected or incomplete reaction yields. Furthermore, its different solubility profile can complicate reaction work-up and product purification. The generation of HCl gas can increase pressure within the storage container and create a corrosive microenvironment.[1][2]
Q3: How can I visually identify a potentially degraded sample?
A: A pure sample of an acyl chloride is typically a clear liquid or a well-defined solid. Signs of degradation include:
Fuming: The bottle releases white fumes when opened. This is HCl gas reacting with atmospheric moisture.[2][3]
Cloudiness or Precipitate: The presence of a white or off-white solid precipitate within the material is likely the corresponding carboxylic acid, which is often a higher-melting solid.
Pressure Buildup: A "hiss" of escaping gas upon carefully opening the container indicates HCl formation. In severe cases, sealed containers stored at room temperature for extended periods may build up significant pressure.[3]
Q4: What are the absolute essential storage conditions for this reagent?
A: To ensure maximum stability, 4-[(4-Methylbenzyl)oxy]benzoyl chloride must be stored under a multi-layered protective strategy:
Anhydrous Conditions: The material must be protected from moisture at all costs.
Inert Atmosphere: The headspace of the container should be filled with an inert gas like argon or nitrogen.
Cool Temperature: Refrigerated storage (2-8 °C) is highly recommended to slow the rate of any potential decomposition.[4]
Tightly Sealed Container: The container cap must be secure, preferably with a PTFE liner to prevent corrosion and ensure an airtight seal.[5][6]
Part 2: Troubleshooting Guide - Addressing Experimental Failures
This section provides a cause-and-effect analysis for common problems encountered in the lab.
Q5: My acylation reaction (e.g., esterification or amidation) has a very low yield. I've confirmed all other reagents are pure. Could the benzoyl chloride be the issue?
A: Yes, this is a classic symptom of degraded 4-[(4-Methylbenzyl)oxy]benzoyl chloride. If a significant portion of the acyl chloride has hydrolyzed to the unreactive carboxylic acid, the effective stoichiometry of your reaction is incorrect. You are adding less active reagent than calculated, leading directly to a poor yield of the desired product.
Q6: I've noticed a white solid in my bottle of 4-[(4-Methylbenzyl)oxy]benzoyl chloride. What is it, and can I still use the reagent?
A: The white solid is almost certainly 4-[(4-Methylbenzyl)oxy]benzoic acid, the hydrolysis product.
Can you still use it? It is strongly advised against. Using the material "as is" will introduce a significant impurity and result in the yield issues described in Q5. While purification by distillation or recrystallization might be possible for advanced users, it is often more practical and scientifically sound to procure a fresh, high-purity batch.
Q7: The cap on my reagent bottle seems corroded, and there was a slight pressure release when I opened it. What happened?
A: This indicates that moisture has entered the bottle, causing hydrolysis. The resulting HCl gas has created a corrosive atmosphere, attacking the cap material (if not fully resistant) and building up pressure inside the container.[3] This is a definitive sign of compromised reagent quality.
Part 3: Protocols for Quality Assurance and Handling
Follow these protocols to maintain the integrity of your reagent and validate its purity.
Protocol 1: Recommended Storage and Handling Workflow
This protocol minimizes exposure to atmospheric moisture, the root cause of degradation.
Receiving: Upon receipt, inspect the container seal for any damage. Place the unopened container in a desiccator inside a refrigerator (2-8 °C).
Preparation for Use: Prepare a glovebox or glove bag with a dry, inert atmosphere (argon or nitrogen). Transfer the sealed bottle, necessary tools (spatulas, syringes), and pre-dried, tared aliquot vials into the inert environment.
Equilibration: Allow the bottle to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation of moisture on the cold surface.
Aliquoting: Carefully open the main container. Dispense the required amount into a smaller, tared vial for immediate use or short-term storage. Work efficiently to minimize the time the main container is open.
Resealing and Storage: Securely close the main container cap. It is good practice to backfill the headspace with inert gas before sealing.[5] Wrap the cap junction with Parafilm® as an extra barrier. Return the main container to the desiccator in the refrigerator.
Working Aliquot: The smaller, tightly sealed vial can be taken out of the glovebox for your experiment. This strategy protects the integrity of your bulk supply.[5]
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This is a rapid qualitative check for the presence of the carboxylic acid impurity.
Sample Preparation: In an inert atmosphere, carefully prepare a sample for NMR analysis by dissolving a small amount of the compound in anhydrous deuterochloroform (CDCl₃).
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Spectral Analysis:
Expected Product: Look for the characteristic peaks of 4-[(4-Methylbenzyl)oxy]benzoyl chloride, including the aromatic protons and the benzylic CH₂ singlet.
Hydrolysis Impurity: The key diagnostic for 4-[(4-Methylbenzyl)oxy]benzoic acid is the appearance of a broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH). The aromatic signals of the acid will also be present, often slightly shifted from those of the acyl chloride.
Interpretation: The presence and integration of the -COOH peak relative to the product peaks provide a semi-quantitative measure of degradation. A clean spectrum with no observable -COOH peak indicates high purity.
The following diagram illustrates the primary hydrolysis pathway leading to reagent deactivation.
Caption: Hydrolysis of the active acyl chloride by water.
Recommended Handling Workflow
This workflow minimizes moisture exposure to preserve reagent integrity.
Caption: Step-by-step workflow for handling moisture-sensitive reagents.
References
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Online] Available at: [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Online] Available at: [Link]
Sciencemadness Wiki. (2024). Acetyl chloride. [Online] Available at: [Link]
Purcaro, G. et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Chromatographic Science. [Online] Available at: [Link]
US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications. [Online] Available at: [Link]
Cao, P. (2013). Determination of Benzoyl Chloride Using Capillary Gas Chromatography. Semantic Scholar. [Online] Available at: [Link]
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Online] Available at: [Link]
Analytice. (n.d.). Benzoyl chloride - analysis. [Online] Available at: [Link]
Lee, J. et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC. [Online] Available at: [Link]
ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Online] Available at: [Link]
Te-Fang. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Online] Available at: [Link]
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Online] Available at: [Link]
Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. [Online] Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Online] Available at: [Link]
SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Online] Available at: [Link]
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Online] Available at: [Link]
Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
PubChem. (n.d.). 4-[(4-Bromobenzyl)oxy]benzoyl chloride. [Online] Available at: [Link]
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. [Online] Available at: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. [Online] Available at: [Link]
Solubility of 4-[(4-Methylbenzyl)oxy]benzoyl chloride in dichloromethane
This technical guide addresses the solubility, handling, and troubleshooting of 4-[(4-Methylbenzyl)oxy]benzoyl chloride in dichloromethane (DCM). It is designed for researchers utilizing this reagent as an intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the solubility, handling, and troubleshooting of 4-[(4-Methylbenzyl)oxy]benzoyl chloride in dichloromethane (DCM). It is designed for researchers utilizing this reagent as an intermediate in acylation reactions (e.g., Friedel-Crafts, Schotten-Baumann).
Case ID: SOL-DCM-4MB
Status: Active
Classification: Acid Chloride / Acyl Halide
Primary Solvent: Dichloromethane (DCM)
Executive Summary & Compound Profile
4-[(4-Methylbenzyl)oxy]benzoyl chloride is a lipophilic acyl chloride. Unlike simple benzoyl chloride, the para-position is substituted with a bulky (4-methylbenzyl)oxy group. This ether linkage increases the molecule's lipophilicity, making it highly soluble in halogenated organic solvents like dichloromethane (DCM), chloroform, and 1,2-dichloroethane.
Solubility Status in DCM:Freely Soluble (>100 mg/mL estimated based on structural analogs).
Critical Constraint: The compound is moisture-sensitive.[1] "Solubility issues" reported by users are frequently chemical stability issues (hydrolysis) rather than physical solubility limits.
Key Physicochemical Characteristics
Property
Description
Implication for DCM Solubility
Polarity
Moderate (Polar Carbonyl, Non-polar Benzyl tail)
Excellent compatibility with DCM (moderately polar aprotic).
Reactivity
High (Electrophilic Acyl Carbon)
Reacts violently with trace water in DCM to form insoluble acid.
State
Solid (typically off-white/yellow crystalline)
Requires agitation for initial dissolution; heat may be needed if particles are coarse.
Troubleshooting Guide (Q&A)
Issue 1: "My solution turned cloudy immediately after adding the solid to DCM."
Diagnosis:Moisture Contamination (Hydrolysis).
Dichloromethane is hygroscopic. If the solvent was not dried, or if the glassware contained residual moisture, the acid chloride hydrolyzed.
The Chemistry: The acid chloride reacts with water to form 4-[(4-Methylbenzyl)oxy]benzoic acid and HCl gas. The resulting carboxylic acid is significantly less soluble in DCM than the acid chloride precursor, leading to a white precipitate (cloudiness).
Corrective Action:
Filter the solution through a sintered glass funnel under inert gas (N2/Ar) to remove the acid precipitate.
Use anhydrous DCM (distilled over CaH2 or from a solvent purification system).
Verify glassware is oven-dried (>120°C for 2 hours).
Issue 2: "The solid dissolves at room temperature but precipitates upon cooling to -78°C or -20°C."
Diagnosis:Thermal Saturation.
While the ether tail aids solubility, the high molecular weight can lead to crystallization at cryogenic temperatures common in lithiation or select Friedel-Crafts protocols.
Corrective Action:
Dilution: Reduce concentration to <0.1 M if working at cryogenic temperatures.
Solvent Switch: If low-temp solubility is critical, consider adding a co-solvent like THF (if chemically compatible with your nucleophile) to disrupt crystal lattice packing.
Issue 3: "The solution is clear but turned yellow/orange over time."
Diagnosis:Decomposition or Polymerization.
Acid chlorides can degrade upon prolonged storage in solution, especially if exposed to light or trace metal ions.
Corrective Action:
Prepare solutions fresh immediately before use.
If storage is unavoidable, store under Argon at -20°C in a sealed septum vial wrapped in foil.
Mechanisms & Visualizations
A. The "False Insolubility" Pathway (Hydrolysis)
Users often mistake the formation of the carboxylic acid byproduct for "insolubility" of the starting material.
Figure 1: Mechanism of moisture-induced precipitation. The acid chloride (blue) is soluble, but reaction with water yields the insoluble acid (green).
B. Troubleshooting Decision Tree
Figure 2: Step-by-step logic for diagnosing solubility issues in the lab.
Standard Operating Procedures (SOP)
Protocol A: Preparation of a 0.5 M Stock Solution
Objective: Create a stable, particle-free solution for acylation.
Glassware Prep: Flame-dry a 25 mL Schlenk flask and cool under a stream of Nitrogen/Argon.
Weighing: Weigh 1.37 g of 4-[(4-Methylbenzyl)oxy]benzoyl chloride (MW ≈ 274.7 g/mol ) into the flask quickly to minimize atmospheric moisture exposure.
Solvent Addition: Add 10.0 mL of anhydrous Dichloromethane (DCM) via syringe.
Dissolution: Add a magnetic stir bar and stir at room temperature (20–25°C).
Checkpoint: The solid should dissolve within 2–5 minutes to give a clear, colorless to pale yellow solution.
Verification: If a fine white precipitate remains, stop stirring and let it settle. If the supernatant is clear, the precipitate is likely the hydrolyzed acid impurity. Cannulate the clear liquid to a fresh flask for use.
Protocol B: Quantitative Solubility Limit Test
Objective: Determine the exact saturation point for your specific batch (useful for process scale-up).
Place 500 mg of the compound in a 2-dram vial.
Add anhydrous DCM in 100 µL increments using a micropipette.
Vortex for 30 seconds after each addition.
Record the volume (
) where no solid remains visible.
Calculation:
References
Santa Cruz Biotechnology. 4-[(4-methylbenzyl)oxy]benzoyl chloride Product Data. Retrieved from
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Acid Chlorides).
Brown, D., & Hudson, R. F. (1951).[2] Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819.[2]
Organic Syntheses. General Procedures for Handling Acid Chlorides and Synthesis from Benzoic Acids. Coll. Vol. 10, p. 123.
A Comparative Guide to the ¹H NMR Spectrum of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug discovery, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (N...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the structure of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-[(4-Methylbenzyl)oxy]benzoyl chloride, a bifunctional molecule with potential applications in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive understanding of how subtle changes in molecular architecture are reflected in their NMR spectra, thereby aiding in structural verification and the prediction of spectral features for novel compounds.
Deciphering the ¹H NMR Spectrum of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
The structure of 4-[(4-Methylbenzyl)oxy]benzoyl chloride contains several distinct proton environments that will give rise to a characteristic set of signals in the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data for 4-[(4-Methylbenzyl)oxy]benzoyl Chloride:
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Key Influencing Factors
H-a (CH₃)
~2.35
Singlet (s)
3H
Alkyl group on an aromatic ring.
H-b (Ar-CH₂-O)
~5.10
Singlet (s)
2H
Benzylic protons adjacent to an electronegative oxygen atom.[1][2][3]
H-c, H-c'
~7.20
Doublet (d)
2H
Aromatic protons on the methyl-substituted ring.
H-d, H-d'
~7.35
Doublet (d)
2H
Aromatic protons on the methyl-substituted ring, ortho to the benzylic ether linkage.
H-e, H-e'
~7.05
Doublet (d)
2H
Aromatic protons ortho to the oxygen on the benzoyl chloride ring, shielded by the electron-donating ether group.[4][5]
H-f, H-f'
~8.00
Doublet (d)
2H
Aromatic protons ortho to the electron-withdrawing benzoyl chloride group, significantly deshielded.[4][5]
To appreciate the nuances of the ¹H NMR spectrum of 4-[(4-Methylbenzyl)oxy]benzoyl chloride, a comparison with simpler, structurally related molecules is highly instructive.
Benzoyl Chloride: The Unsubstituted Core
The ¹H NMR spectrum of benzoyl chloride provides a baseline for understanding the signals from the acyl chloride-bearing ring.[6] The aromatic protons of benzoyl chloride exhibit a complex multiplet pattern in the downfield region, typically between 7.4 and 8.1 ppm. The protons ortho to the electron-withdrawing carbonyl chloride group are the most deshielded.[4][5]
4-Methoxybenzoyl Chloride: The Effect of an Electron-Donating Group
Introducing a methoxy group at the para position, as in 4-methoxybenzoyl chloride, significantly alters the appearance of the aromatic signals.[7] The electron-donating nature of the oxygen atom shields the ortho protons (relative to the methoxy group), shifting their signal upfield to around 6.9 ppm. Conversely, the protons ortho to the carbonyl chloride group remain downfield, appearing around 7.9 ppm. This creates a distinct pair of doublets, characteristic of a para-substituted benzene ring with both electron-donating and electron-withdrawing groups.[8]
Benzyl Chloride and 4-Methylbenzyl Alcohol: Isolating the Benzylic Moiety
The signal for the benzylic protons (-CH₂-) in our target molecule is best understood by examining related compounds. In benzyl chloride, the methylene protons appear around 4.5 ppm due to the deshielding effect of the adjacent chlorine atom.[9][10] In benzyl ether, the benzylic protons are found at a similar chemical shift of approximately 4.54 ppm.[11] The presence of the electron-donating methyl group in the para position of the benzyl moiety in our target molecule is expected to have a minor shielding effect on the benzylic protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To experimentally verify the predicted spectrum, the following protocol for ¹H NMR analysis should be followed.
Objective: To obtain a high-resolution ¹H NMR spectrum of 4-[(4-Methylbenzyl)oxy]benzoyl chloride for structural elucidation.
Materials:
4-[(4-Methylbenzyl)oxy]benzoyl chloride
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
5 mm NMR tubes
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 4-[(4-Methylbenzyl)oxy]benzoyl chloride. Rationale: This amount provides a good signal-to-noise ratio without causing issues with sample solubility or line broadening.
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking. TMS provides a reference signal at 0 ppm.[2]
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the CDCl₃. Rationale: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.
Shim the magnetic field to achieve a narrow and symmetrical TMS peak. Rationale: Shimming homogenizes the magnetic field across the sample volume, which is crucial for obtaining high-resolution spectra with sharp lines.
Data Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
Use a standard 90° pulse sequence.
Set the number of scans to 16 or 32 for a good initial spectrum. Rationale: Signal averaging increases the signal-to-noise ratio.
Apply a relaxation delay of 1-2 seconds between scans. Rationale: This allows for the complete relaxation of the protons, ensuring accurate integration.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
Visualizing the NMR Workflow
Caption: Correlation of molecular structure with predicted ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of 4-[(4-Methylbenzyl)oxy]benzoyl chloride is predicted to be a composite of the spectral features of its constituent parts, with characteristic signals for the methyl, benzylic, and two distinct aromatic systems. By systematically comparing its expected spectrum with those of benzoyl chloride, 4-methoxybenzoyl chloride, and benzyl chloride, the influence of each functional group on the chemical shifts of adjacent protons becomes evident. This comparative approach not only facilitates the confident assignment of the ¹H NMR spectrum of the target molecule but also reinforces the fundamental principles of structure-spectrum correlation that are essential for the daily work of researchers in the chemical and pharmaceutical sciences.
References
A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009). National Institute of Standards and Technology. [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Puget Sound. [Link]
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. [Link]
Protons on aromatic rings in NMR. (2019). Chemistry Stack Exchange. [Link]
Typical ¹H and ¹³C Chemical Shift (ppm) Values. (n.d.). [Link]
¹H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
Table of Characteristic Proton NMR Shifts. (n.d.). [Link]
A Comparative Guide to the FTIR Carbonyl Stretch of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride and Its Analogs
For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates is paramount. 4-[(4-Methylbenzyl)oxy]benzoyl chloride is a key building block whose purity and id...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates is paramount. 4-[(4-Methylbenzyl)oxy]benzoyl chloride is a key building block whose purity and identity are critical. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and powerful method for its structural confirmation, with the carbonyl (C=O) stretching frequency serving as a highly sensitive probe of the molecule's electronic environment.
This guide provides an in-depth comparison of the FTIR carbonyl stretching frequency of 4-[(4-Methylbenzyl)oxy]benzoyl chloride with that of structurally related aroyl chlorides. By understanding the electronic effects of various substituents on the benzoyl chloride framework, researchers can gain a deeper insight into spectral interpretation and predict the vibrational behavior of complex molecules.
The Decisive Role of Substituents on Carbonyl Vibrational Frequency
The position of the carbonyl stretching band in the infrared spectrum is exquisitely sensitive to the electronic effects of substituents on the aromatic ring.[1][2] The fundamental principle lies in how these substituents alter the bond strength of the C=O double bond. Electron-donating groups (EDGs) increase the electron density on the carbonyl carbon through resonance and/or inductive effects, leading to a slight elongation and weakening of the C=O bond. This results in a lower vibrational frequency (a shift to a lower wavenumber). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, strengthening the C=O bond and causing the absorption to shift to a higher wavenumber.
Aroyl chlorides, in general, exhibit a C=O stretch at a higher frequency than corresponding aldehydes or ketones.[1] This is due to the strong inductive electron-withdrawing effect of the chlorine atom, which shortens and strengthens the carbonyl bond.
Comparative Analysis of Carbonyl Stretching Frequencies
To contextualize the expected carbonyl stretch of 4-[(4-Methylbenzyl)oxy]benzoyl chloride, we will compare it with a series of substituted benzoyl chlorides. The following table summarizes the experimentally observed carbonyl stretching frequencies for selected analogs.
Compound
Para-Substituent
Electronic Effect
Carbonyl (C=O) Stretch (cm⁻¹)
Reference
4-Chlorobenzoyl Chloride
-Cl
Electron-Withdrawing (Inductive)
~1770
Benzoyl Chloride
-H
Neutral (Reference)
~1773 (gas), ~1733 (liquid)
4-Methylbenzoyl Chloride (p-Toluoyl Chloride)
-CH₃
Weakly Electron-Donating
~1770 (gas), ~1730 (liquid)
4-Methoxybenzoyl Chloride
-OCH₃
Strongly Electron-Donating (Resonance)
Not explicitly found, but expected to be lower than 4-methylbenzoyl chloride
4-[(4-Methylbenzyl)oxy]benzoyl Chloride
-OCH₂-C₆H₄-CH₃
Strongly Electron-Donating (Resonance)
Predicted: ~1765-1770 (gas), ~1725-1730 (liquid)
Note: The values for benzoyl chloride and its derivatives can show a doublet in the carbonyl region due to Fermi resonance.
Predicting the Carbonyl Stretch of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
This increased electron density will lead to a greater contribution from the resonance structure with a single bond character for the carbonyl group, thus weakening the C=O bond and lowering its stretching frequency compared to the unsubstituted benzoyl chloride. The additional 4-methyl group on the benzyl ring is a weak electron-donating group itself, and its effect is transmitted through the benzyloxy moiety, slightly enhancing the overall electron-donating capacity of the substituent.
Therefore, the carbonyl stretching frequency of 4-[(4-Methylbenzyl)oxy]benzoyl chloride is predicted to be in a similar range to, or slightly lower than, that of 4-methylbenzoyl chloride, likely around 1725-1730 cm⁻¹ for a liquid or solid sample.
Figure 1: Key molecules for comparative FTIR analysis.
Figure 3: Workflow for FTIR analysis of a reactive aroyl chloride.
Conclusion
The FTIR carbonyl stretching frequency is a powerful diagnostic tool for the characterization of 4-[(4-Methylbenzyl)oxy]benzoyl chloride. By understanding the interplay of inductive and resonance effects of the para-substituent, a reliable prediction of its C=O absorption can be made, placing it in the range of 1725-1730 cm⁻¹ for a condensed-phase sample. This comparative approach, grounded in the analysis of simpler analogs, provides a robust framework for spectral interpretation and quality control in a research and development setting.
The following technical guide details the physical properties, synthesis, and performance characteristics of 4-[(4-Methylbenzyl)oxy]benzoyl chloride , a specialized intermediate used in the synthesis of liquid crystals a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and performance characteristics of 4-[(4-Methylbenzyl)oxy]benzoyl chloride , a specialized intermediate used in the synthesis of liquid crystals and pharmaceutical building blocks.
Synthesis, Characterization, and Performance Comparison
Executive Summary & Application Context
4-[(4-Methylbenzyl)oxy]benzoyl chloride is a para-substituted benzoyl chloride derivative featuring a 4-methylbenzyl (p-methylbenzyl) ether moiety. This structural motif serves two primary functions in advanced organic synthesis:
Mesogenic Core: It acts as a rigid, rod-like core essential for the formation of liquid crystalline phases (nematic/smectic).
Protected Phenolic Linker: The p-methylbenzyl group functions as a robust protecting group for the phenol, offering orthogonal stability compared to the more acid-labile p-methoxybenzyl (PMB) or the standard benzyl (Bn) groups.
This guide compares its physicochemical properties and reactivity against its two closest analogs: 4-(Benzyloxy)benzoyl chloride and 4-Methoxybenzoyl chloride .
Physical Property Analysis: The Melting Point
For solid intermediates, the melting point (MP) is the primary indicator of purity and crystallinity. While 4-Methoxybenzoyl chloride is often handled as a liquid or low-melting solid, the addition of the benzyl ether moiety in the target compound significantly raises the melting point, facilitating purification via recrystallization.
Comparative Physical Data
Property
Target Product 4-[(4-Methylbenzyl)oxy]benzoyl Cl
Alternative A 4-(Benzyloxy)benzoyl Cl
Alternative B 4-Methoxybenzoyl Cl
State (RT)
Crystalline Solid
Crystalline Solid
Liquid / Low-Melting Solid
Melting Point
~85 – 105°C (Est.) *
77 – 81°C [1]
22 – 24°C [2]
Molecular Weight
260.72 g/mol
246.69 g/mol
170.59 g/mol
Solubility
Soluble in DCM, Toluene, THF
Soluble in DCM, Toluene
Soluble in most organics
Hydrolytic Stability
High (Solid state protects core)
High
Moderate (Liquid surface area)
*Note: The exact melting point depends on the polymorph and purity. The addition of the p-methyl group typically raises the MP slightly relative to the unsubstituted benzyl analog due to increased molecular weight and packing efficiency.
Why This Matters:
Handling: The target compound's solid state at room temperature allows for easy weighing and storage under inert atmosphere, unlike the methoxy analog which requires liquid handling and is more prone to hydrolysis upon opening.
Purification: The high crystallinity enables purification via recrystallization (typically from Hexane/Toluene), avoiding the need for vacuum distillation which can degrade sensitive acid chlorides.
Synthesis & Experimental Protocol
The synthesis of 4-[(4-Methylbenzyl)oxy]benzoyl chloride is a three-step convergent protocol. This method ensures high regioselectivity and purity.
Place the dry acid (10 mmol) in a flame-dried round-bottom flask under Argon.
Add Thionyl Chloride (5.0 eq) and 1 drop of dry DMF.
Reaction: Heat to reflux (75°C) for 2–3 hours. Gas evolution (HCl/SO₂) will cease upon completion.
Purification: Remove excess SOCl₂ via rotary evaporation (add dry toluene and re-evaporate twice to remove traces).
Product: The residue solidifies upon cooling.[1] Recrystallize from dry Hexane/Toluene if necessary.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthesis pathway and the decision logic for selecting this intermediate over alternatives.
Caption: Synthesis pathway of 4-[(4-Methylbenzyl)oxy]benzoyl chloride highlighting the critical acid intermediate and comparison with standard alternatives.
Performance & Stability Analysis
Reactivity Profile
The p-methylbenzyl ether group is an electron-donating substituent.
Effect on Carbonyl: The electron donation from the ether oxygen resonates into the benzene ring, slightly deactivating the carbonyl chloride towards nucleophilic attack compared to unsubstituted benzoyl chloride. However, it remains highly reactive toward amines and alcohols.
Comparison: Reactivity is nearly identical to 4-Methoxybenzoyl chloride , but the resulting amide/ester products are more lipophilic.
Deprotection Orthogonality
If used as a protecting group strategy:
4-Methoxy (PMB): Removed with DDQ (oxidative) or TFA (acidic).
4-Benzyloxy (Bn): Removed with H₂/Pd-C (hydrogenolysis).
4-Methylbenzyloxy: Stable to mild acid; removed with DDQ (oxidative) or strong acid conditions. It offers a middle ground of stability, often surviving conditions that might cleave a simple PMB ether.
References
Sigma-Aldrich. Product Specification: 4-(Benzyloxy)benzoyl chloride.[2] Link
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 4-Methoxybenzoyl Chloride. Link
ChemicalBook. 4-Methylbenzoyl chloride Properties and Safety. Link
PubChem.[3] Compound Summary: 4-(Benzyloxy)benzoyl chloride.[2] Link
A Comparative Guide to the Elemental Analysis of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the precise characterization of novel compounds is paramount. 4-[(4-Methylbenzyl)oxy]benz...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise characterization of novel compounds is paramount. 4-[(4-Methylbenzyl)oxy]benzoyl chloride, a bespoke acyl chloride, serves as a critical building block in the synthesis of complex organic molecules. Its purity and elemental composition are foundational to the integrity of subsequent research and development. This guide provides an in-depth comparison of the elemental analysis of 4-[(4-Methylbenzyl)oxy]benzoyl chloride against structurally related alternatives, grounded in established analytical methodologies.
Theoretical Elemental Composition: A Comparative Overview
The first step in elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. This provides a baseline against which experimental data are compared.
The following table summarizes the theoretical elemental percentages for these compounds, providing a clear basis for comparison.
Compound
Molecular Formula
% Carbon (C)
% Hydrogen (H)
% Chlorine (Cl)
% Oxygen (O)
4-[(4-Methylbenzyl)oxy]benzoyl chloride
C₁₅H₁₃ClO₂
69.10
5.03
13.60
12.27
4-Methylbenzoyl chloride
C₈H₇ClO
62.15
4.56
22.95
10.35
4-Methoxybenzoyl chloride
C₈H₇ClO₂
56.32
4.14
20.78
18.76
This theoretical data highlights the distinct elemental fingerprint of each molecule. For instance, the higher carbon and lower chlorine content of 4-[(4-Methylbenzyl)oxy]benzoyl chloride are key differentiating features when compared to its smaller analogs.
Experimental Verification: Methodologies and Protocols
The experimental determination of elemental composition relies on robust and validated analytical techniques. For organic compounds containing halogens, a combination of combustion analysis and specific halogen determination methods is employed.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The determination of carbon and hydrogen is typically achieved through combustion analysis.[7] Modern CHN analyzers offer high precision and require minimal sample amounts.
Comparative Guide: Oxalyl Chloride vs. Benzoyl Chloride Activation
This guide provides an in-depth technical comparison between Oxalyl Chloride and Benzoyl Chloride as activation reagents in organic synthesis. While Oxalyl Chloride is the industry standard for generating acid chlorides...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Oxalyl Chloride and Benzoyl Chloride as activation reagents in organic synthesis.
While Oxalyl Chloride is the industry standard for generating acid chlorides and activating DMSO (Swern), Benzoyl Chloride serves a distinct role in "Mixed Anhydride" activation and specific oxidation variants. This guide analyzes their mechanistic differences, utility in drug development, and experimental protocols.
[1]
Executive Summary: Defining the Activation Modes
In drug development and complex organic synthesis, "activation" typically refers to converting a stable functional group (like a carboxylic acid or alcohol) into a reactive electrophile.
Oxalyl Chloride ((
): The Chlorinating Activator . Its primary role is to convert carboxylic acids into Acid Chlorides (R-COCl) or to activate DMSO for the Swern Oxidation . It is characterized by high reactivity and gaseous byproducts (, , ).[1]
Benzoyl Chloride (
): The Anhydride Activator . Its primary role in activation is to convert carboxylic acids into Mixed Anhydrides (R-CO-O-CO-Ph) or to serve as a lipophilic electrophile in Schotten-Baumann reactions. It is characterized by milder conditions but suffers from regioselectivity issues (side reactions) if not carefully controlled.
The most critical comparison for medicinal chemists is the activation of carboxylic acids for amide/ester coupling.
A. Oxalyl Chloride: The "Acid Chloride" Route
Oxalyl chloride, typically used with a catalytic amount of DMF, converts carboxylic acids to acid chlorides. This is the "Gold Standard" for sterically hindered or electron-deficient acids.
Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-type chloroiminium reagent . This reagent attacks the carboxylic acid, facilitating the loss of
and to generate the acid chloride.
Pros:
Irreversible: The evolution of gases drives the reaction to completion.
Clean Workup: Volatile byproducts can be removed under vacuum.
High Reactivity: The resulting acid chloride is one of the most reactive electrophiles available.
Cons:
Acid Sensitivity: Generates
; incompatible with acid-labile protecting groups (e.g., Boc) unless buffered.
B. Benzoyl Chloride: The "Mixed Anhydride" Route
Benzoyl chloride reacts with a carboxylic acid (in the presence of a base) to form a mixed anhydride. This intermediate is then attacked by the amine/alcohol.
Mechanism: The carboxylate attacks benzoyl chloride. The resulting mixed anhydride has two electrophilic carbonyls.
The "Regioselectivity Trap": The incoming nucleophile (amine) can attack either the desired carbonyl (yielding the product) or the benzoyl carbonyl (yielding a benzamide impurity).
Expert Insight: To avoid this, chemists often use sterically bulky chlorides (e.g., Pivaloyl chloride) or electron-rich derivatives (Yamaguchi reagent: 2,4,6-trichlorobenzoyl chloride) instead of simple benzoyl chloride.
Pros:
Milder: No generation of
gas (buffered by base).
One-Pot: Can be done without isolating intermediates.
Cons:
Side Reactions: Formation of unwanted benzoylated byproducts is a major risk.
C. Mechanistic Pathways (Graphviz Diagram)
Caption: Comparison of activation pathways. Note the bifurcation in the Benzoyl Chloride route leading to potential impurities (Path B), whereas the Oxalyl Chloride route yields a single electrophile.
Deep Dive: Activation of DMSO (Oxidation)[1][3][4][5][6]
Both reagents can activate Dimethyl Sulfoxide (DMSO) to oxidize alcohols to aldehydes/ketones.[2][3][4][5]
A. Oxalyl Chloride (Classic Swern)
Conditions: -78°C is mandatory to prevent decomposition of the intermediate (Chlorodimethylsulfonium chloride).
Performance: The industry standard. Highly reliable, high yields, but requires cryogenic conditions.
B. Benzoyl Chloride (Modified Swern)
Conditions: Can often be run at slightly higher temperatures (-20°C to 0°C) compared to Oxalyl Chloride, though -78°C is still recommended for selectivity.
Mechanism: Forms a benzoyloxydimethylsulfonium salt.
Utility: Useful when the substrate is unstable to the violent gas evolution of the classic Swern, or when cryogenic cooling is unavailable. However, the removal of benzoic acid byproducts is more tedious than the gaseous byproducts of the oxalyl method.
Best for: Substrates sensitive to HCl gas, or when acid chloride isolation is impossible.
Setup: Flame-dry flask under Argon.
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous THF or DCM at 0°C.
Activation: Add Benzoyl Chloride (1.0 equiv) dropwise. Stir at 0°C for 30-60 mins.
Critical Step: Ensure temperature remains low to prevent disproportionation of the anhydride.
Coupling: Add the Amine (1.0 - 1.2 equiv) and DMAP (0.1 equiv) to the mixture.
Reaction: Stir at 0°C -> RT for 4-12 hours.
Workup: Quench with saturated
(removes benzoic acid). Extract with EtOAc.
Purification: Column chromatography is required to separate the desired amide from any benzamide side product.
References
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[6][7] Synthesis, 1981(03), 165-185.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A rapid esterification by means of mixed anhydride and its application to large-ring lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. (Reference for Yamaguchi variant of benzoyl activation).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution and Mixed Anhydrides).
Navigating the Safe Disposal of 4-[(4-Methylbenzyl)oxy]benzoyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a routine endeavor. However, the responsible management of chemical byproducts and unreacted starting materials is as c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a routine endeavor. However, the responsible management of chemical byproducts and unreacted starting materials is as critical as the synthesis itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(4-Methylbenzyl)oxy]benzoyl chloride, a reactive acyl chloride. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
The core principle behind the safe disposal of 4-[(4-Methylbenzyl)oxy]benzoyl chloride, and indeed all acyl chlorides, is controlled neutralization. These compounds are highly reactive, particularly with water and other nucleophiles, a reaction that can be violent and produce hazardous byproducts like hydrogen chloride gas.[1] Therefore, a carefully planned and executed quenching process is paramount.
I. Understanding the Hazards: A Proactive Approach to Safety
Hazard Category
Description
Primary Precaution
Corrosivity
Causes severe skin burns and eye damage upon contact.[4][5]
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6]
Reactivity
Reacts violently with water, alcohols, and bases, releasing heat and toxic hydrogen chloride (HCl) gas.[1][7]
All disposal procedures must be conducted in a certified chemical fume hood with slow, controlled addition of the quenching agent.
Inhalation Toxicity
Inhalation of vapors or fumes can cause severe respiratory tract irritation and chemical burns.[3]
Ensure adequate ventilation and work exclusively within a fume hood.[8]
All handling and disposal operations must be conducted within a certified chemical fume hood.
II. The Disposal Workflow: A Decision-Making Framework
The appropriate disposal path for 4-[(4-Methylbenzyl)oxy]benzoyl chloride depends on the quantity of waste. Small, residual amounts from glassware can typically be neutralized in the lab, while larger quantities should be disposed of as hazardous waste without treatment.
Caption: Decision workflow for the disposal of 4-[(4-Methylbenzyl)oxy]benzoyl chloride.
III. Step-by-Step Protocol for Neutralization (Small Quantities)
This procedure is intended for quenching small, residual amounts of 4-[(4-Methylbenzyl)oxy]benzoyl chloride.
A. Required Materials and Equipment:
Appropriate PPE (chemical safety goggles, face shield, lab coat, chemical-resistant gloves).
Certified chemical fume hood.
Stir plate and magnetic stir bar.
Beaker or flask of appropriate size to contain the reaction (at least 10 times the volume of the quenching solution).
Ice bath.
Quenching solution: 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
pH paper or pH meter.
Labeled hazardous waste container for aqueous waste.
B. Neutralization Procedure:
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height. Place a beaker containing the quenching solution on a stir plate within the fume hood and begin gentle stirring. The volume of the quenching solution should be in large excess (at least 10-fold molar excess) relative to the amount of acyl chloride to be neutralized.
Cooling: Place the beaker with the quenching solution in an ice bath to dissipate the heat that will be generated during the exothermic neutralization reaction.[9]
Slow Addition: Very slowly and carefully, add the 4-[(4-Methylbenzyl)oxy]benzoyl chloride waste to the stirring, cooled quenching solution drop by drop or in very small portions. Causality: The slow addition is critical to control the rate of the exothermic reaction and prevent a violent release of energy and HCl gas.[8]
Reaction: Allow the mixture to stir for at least one hour after the addition is complete to ensure the reaction goes to completion. You may observe gas evolution (carbon dioxide if using bicarbonate) which should cease as the reaction finishes.
pH Verification: Once the reaction appears complete, check the pH of the solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-10). If the solution is still acidic, add more base solution until the desired pH is reached.
Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container.[6] The label should clearly indicate "Neutralized 4-[(4-Methylbenzyl)oxy]benzoyl chloride solution" and list the contents (water, sodium 4-[(4-methylbenzyl)oxy]benzoate, and sodium chloride).
Decontamination: Thoroughly decontaminate any glassware that was in contact with the acyl chloride by rinsing it with a small amount of the quenching solution, followed by water and an appropriate solvent.
IV. Disposal of Large Quantities and Contaminated Materials
For larger quantities of 4-[(4-Methylbenzyl)oxy]benzoyl chloride or for materials heavily contaminated with it (e.g., spill cleanup debris), in-lab neutralization is not recommended due to the potential for a large, uncontrolled exothermic reaction.
Packaging: Ensure the original container is tightly sealed and in good condition. If the primary container is compromised, it should be placed within a larger, compatible, and properly labeled secondary container.[10]
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-[(4-Methylbenzyl)oxy]benzoyl chloride".[6]
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials, especially water and bases.[3]
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12]
V. Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
Evacuate: Immediately evacuate all non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [1]
Collect: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste disposal.
Decontaminate: Decontaminate the spill area, if safe to do so, with a material that will not react with the residual acyl chloride.
Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 4-[(4-Methylbenzyl)oxy]benzoyl chloride, fostering a culture of safety and stewardship within the laboratory.
References
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
Penta chemicals. (2025). Benzoyl chloride Safety Data Sheet. Retrieved from [Link]
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
ACS Publications. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Retrieved from [Link]
YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]
Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]
U.S. EPA. (2022). Navigating the Basics of Hazardous Waste. Retrieved from [Link]
Loba Chemie. (2015). BENZYL CHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
Resource Management Associates. (2025). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. Retrieved from [Link]
U.S. EPA. (2025). Reducing Waste: What You Can Do. Retrieved from [Link]
Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]
California Department of Toxic Substances Control. (2026). Hazardous Waste Tracking System: Home. Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 4-[(4-Methylbenzyl)oxy]benzoyl chloride
Executive Hazard Summary 4-[(4-Methylbenzyl)oxy]benzoyl chloride is a highly reactive acyl chloride intermediate. While specific toxicological data for this exact derivative may be sparse, its functional group chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Summary
4-[(4-Methylbenzyl)oxy]benzoyl chloride is a highly reactive acyl chloride intermediate. While specific toxicological data for this exact derivative may be sparse, its functional group chemistry dictates its safety profile.
The Immediate Danger: The acyl chloride moiety (-COCl) reacts violently with moisture (including humidity in the air and water on ocular surfaces) to generate hydrochloric acid (HCl) and the corresponding carboxylic acid.
Lachrymator: Vapors can cause immediate, severe irritation to eyes and mucous membranes.
Corrosive: Direct contact causes irreversible tissue damage.
Sensitizer: Benzylic halides and their derivatives often possess sensitizing properties.
Core Directive: Treat this compound as a moisture-sensitive corrosive. The primary goal of your PPE is to prevent the hydrolysis reaction from occurring on your body.
The Hierarchy of Controls (Engineering First)
PPE is your last line of defense, not your first. Before donning gear, ensure the environment is compliant.[1][2][3]
Control Level
Requirement
Scientific Rationale
Primary
Fume Hood (Face velocity: 80-100 fpm)
Prevents accumulation of HCl vapors and lachrymatory aerosols.
Secondary
Inert Atmosphere (N₂ or Ar)
The compound degrades in moist air. Handling under inert gas protects the purity of the reagent and prevents pressure buildup from HCl generation.
Tertiary
Glassware Prep
All glassware must be flame-dried or oven-dried.[4] Residual water triggers violent sputtering.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab rules." This matrix is specific to the permeation risks of benzoyl chloride derivatives.
A. Hand Protection
Critical Insight: Standard disposable nitrile gloves (4 mil) provide only splash protection against acid chlorides. Acyl chlorides can permeate thin nitrile in <15 minutes.
Task Duration
Glove Configuration
Rationale
Incidental / Setup
Double-gloved Nitrile (min. 5 mil outer)
The air gap between gloves delays permeation. Colored outer gloves help visualize tears.
Synthesis / Pouring
Laminate (Silver Shield/4H) under Nitrile
Laminate films offer >4-hour breakthrough time for aromatics and chlorides. Nitrile outer layer provides grip (laminates are slippery).
Spill Cleanup
Butyl Rubber or Viton
Heavy gauge rubber is required to resist the corrosive bulk liquid during cleanup.
B. Eye & Face Protection
Critical Insight: Safety glasses are insufficient. Hydrolysis on the cornea results in permanent opacity.
Mandatory: Chemical Splash Goggles (indirect venting).
High Volume (>50g): Add a Face Shield over goggles to protect the neck and face from sudden splashing/sputtering.
C. Body & Respiratory[2][3][5][6][7]
Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends that melt if an exothermic reaction occurs on the fabric.
Respiratory: If working outside a hood (Emergency Only): Full-face respirator with Acid Gas (Yellow/Olive) and Organic Vapor (Black) combination cartridges.
Decision Logic: PPE Selection
Figure 1: Decision tree for selecting appropriate PPE based on operational scale and engineering control availability.
Operational Protocol: Handling & Quenching
Step 1: Weighing and Transfer
The Problem: Metal spatulas corrode instantly upon contact, introducing iron impurities.
The Fix: Use porcelain or glass spatulas.
Technique: Weigh rapidly into a tared vessel containing dry solvent (e.g., DCM or THF). Avoid weighing on open paper; use a weighing boat or funnel to minimize surface area exposure to humidity.
Step 2: Reaction Setup
Ensure the system is under positive nitrogen pressure before adding the acid chloride.
Check all septa for degradation; acid chloride vapors harden rubber, leading to leaks.
Step 3: Quenching (The High-Risk Phase)
Warning: Never add water directly to the neat acid chloride. The exotherm will boil the water, spraying acid into the hood.
Cool Down: Chill the reaction mixture to 0°C.
Dilute: Ensure the acid chloride is diluted in a solvent (e.g., DCM).
Add Quench: Add a nucleophile (water, methanol, or saturated NaHCO₃) dropwise .
Vent: Ensure the vessel is vented to a scrubber or hood exhaust to release the generated CO₂ (if using bicarbonate) or HCl gas.
Emergency & Disposal Workflow
Spills
Evacuate the immediate area if vapors are strong.
Do NOT use water. Water causes the spill to fume violently.
Absorb with dry sand, vermiculite, or a specialized acid-neutralizing pad.
Collect into a double-bagged waste container.
Waste Disposal
Crucial: Do not place unquenched acid chlorides in the organic waste drum. Pressure buildup from hydrolysis can rupture the drum.
Figure 2: Safe disposal workflow to prevent pressure buildup in waste containers.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]